molecular formula C16H13FN2O3 B5178853 4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No. B5178853
M. Wt: 300.28 g/mol
InChI Key: RVLAHWSVCPHYEB-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has been the subject of numerous scientific research studies. It is a benzoxazinone derivative that has shown potential in various biological applications. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the inflammatory and cancer pathways. The compound has also been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the activity of certain enzymes that are involved in the cancer pathway, such as COX-2 (cyclooxygenase-2) and MMP-9 (matrix metalloproteinase-9). The compound has also been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases, its ability to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways, and its neuroprotective effects. However, some limitations of using the compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its effects on various biological pathways.
2. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its potential as a therapeutic agent.
3. Studies on the toxicity and safety of the compound at different concentrations to determine its potential for clinical use.
4. Studies on the structure-activity relationship of the compound to identify more potent derivatives with improved bioavailability and efficacy.
5. Studies on the potential use of the compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been reported in the literature using different methods. One method involves the reaction of 4-fluoroaniline with 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain the desired product. Another method involves the reaction of 4-fluoroaniline with 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid ethyl ester in the presence of a coupling agent and HCl to obtain the amide product.

Scientific Research Applications

The compound has been studied for its potential in various biological applications. It has been shown to have anti-inflammatory and anti-cancer properties. The compound has been tested on various cancer cell lines, and it has shown promising results in inhibiting cancer cell growth. The compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

4-fluoro-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-19-13-8-12(6-7-14(13)22-9-15(19)20)18-16(21)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAHWSVCPHYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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